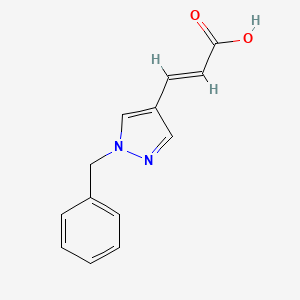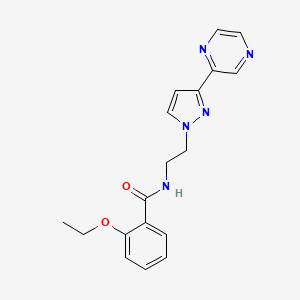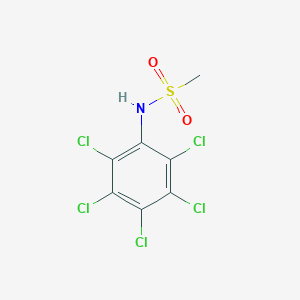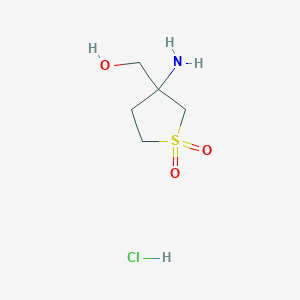![molecular formula C23H20ClN3O B2716413 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime CAS No. 478257-43-1](/img/structure/B2716413.png)
2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized using a solvent- and catalyst-free method by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using 1H NMR and 13C NMR spectroscopy . The 1H NMR spectrum (DMSO-d6), δ, ppm: 9.94 s (1H, CHO), 9.50 d (1H, Py), 7.83 d (1H, Py), 7.74 d (2H, C 6 H 4), 7.68 t (1H, Py), 7.30 d (2H, C 6 H 4), 7.26 t (1H, Py), 2.33 s (3H, CH 3). The 13C NMR spectrum (DMSO-d6), δ C, ppm: 179.03, 156.67, 146.92, 139.33, 130.89, 129.45 (2C), 129.33 (2C), 129.29, 128.09, 119.85, 116.98, 115.74, 20.79 .Chemical Reactions Analysis
The compound can form complexes with copper (II) salts, namely Cu (CH 3 COO) 2, CuSO 4, Cu (NO 3) 2 and CuCl 2, which can catalyze the oxidation of catechol to o-quinone . The oxidation efficiency of these complexes depends on several factors, namely the nature of the substituents on the ligands and the anions of the copper salts .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 167°C . The compound’s 1H NMR and 13C NMR spectra provide information about its chemical structure .Scientific Research Applications
Synthesis and Biological Activity : Research on chalcones and oxopyrimidines containing the imidazo[1,2-a]pyridine nucleus, closely related to the compound of interest, highlights the significance of these structures in synthesizing new compounds with potential antimicrobial activity. The study by Joshi et al. (2012) details the synthesis of heterosubstituted chalcones and oxopyrimidines from 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, which were then screened for their antimicrobial properties, showing the diverse bioactivity potential of such compounds (Joshi, Vekariya, Dodiya, Ghetiya, & Joshi, 2012).
Catalysis and Chemical Transformations : The catalytic activities and chemical transformations involving imidazo[1,2-a]pyridine derivatives are also of significant interest. For instance, the work by Bernando et al. (2015) on the catalytic reduction of aldehydes using oxo-rhenium complexes demonstrates the utility of heterocyclic compounds in facilitating chemical reactions, suggesting potential catalytic roles for the compound (Bernando, Florindo, Wolff, Machura, & Fernandes, 2015).
Fluorescent Molecular Rotors and Luminescent Materials : The synthesis of fluorescent molecular rotors (FMRs) based on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde underscores the potential of such compounds in developing new materials with specific photophysical properties. Jadhav and Sekar (2017) explored these compounds for their viscosity sensing properties, indicative of applications in sensing and imaging technologies (Jadhav & Sekar, 2017).
Corrosion Inhibition : Another fascinating application is in the field of corrosion inhibition. Ech-chihbi et al. (2017) studied the inhibition performance of a related compound, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, against the corrosion of carbon steel, highlighting the potential of imidazo[1,2-a]pyridine derivatives in protecting metals from corrosive environments (Ech-chihbi, Belghiti, Salim, Oudda, Taleb, Benchat, Hammouti, & El-hajjaji, 2017).
Properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-N-[(3-methylphenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O/c1-16-5-3-7-18(13-16)15-28-25-14-21-22(19-8-10-20(24)11-9-19)26-23-17(2)6-4-12-27(21)23/h3-14H,15H2,1-2H3/b25-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJFLIBONPKNHW-AFUMVMLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CON=CC2=C(N=C3N2C=CC=C3C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CO/N=C/C2=C(N=C3N2C=CC=C3C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2716333.png)







![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2716344.png)


![2-[5-(2-Chloroacetyl)thiophen-2-yl]acetamide](/img/structure/B2716350.png)
![Tert-butyl N-[[3-(but-2-ynoylamino)cyclopentyl]methyl]carbamate](/img/structure/B2716351.png)
